2,2-Difluoro-1,3-benzodioxole-4-(1-propanol)
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Overview
Description
3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol is an organic compound featuring a benzodioxole ring substituted with two fluorine atoms and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with appropriate reagents to introduce the propanol group. One common method involves the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole: A structurally related compound with similar properties.
1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine: Another compound with a similar benzodioxole core but different functional groups.
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propanol group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)14-8-5-1-3-7(4-2-6-13)9(8)15-10/h1,3,5,13H,2,4,6H2 |
InChI Key |
WJZMKLPTTMCBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCCO |
Origin of Product |
United States |
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